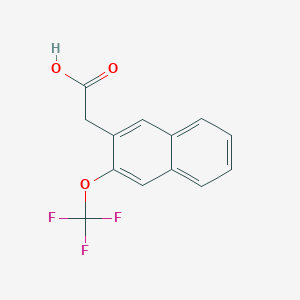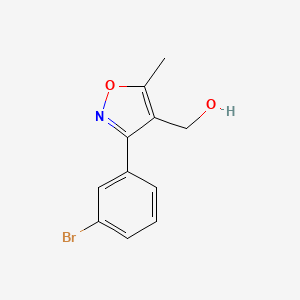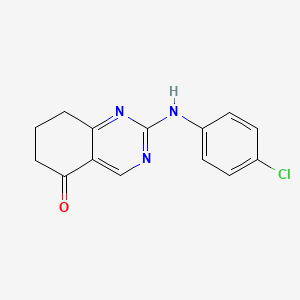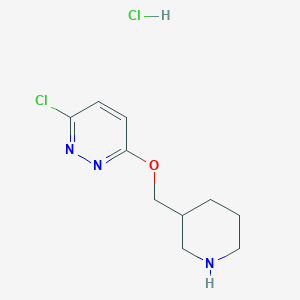
2-(Trifluoromethoxy)naphthalene-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)naphthalene-3-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a naphthalene precursor using reagents such as trifluoromethyl hypofluorite or trifluoromethyl sulfonic acid . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethoxy)naphthalene-3-acetic acid may involve large-scale trifluoromethoxylation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-3-acetic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential antithrombotic agents and lipoxygenase inhibitors.
Materials Science: Its unique properties make it valuable for the development of novel materials with enhanced stability and performance.
Agrochemicals: The compound’s derivatives may exhibit herbicidal or fungicidal activity.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The compound may inhibit enzymes such as lipoxygenase, thereby preventing the formation of inflammatory mediators.
Comparison with Similar Compounds
2-Fluoro-2-(trifluoromethoxy)acetic acid: This compound also contains a trifluoromethoxy group and is used in similar applications.
Naphthalene-1-acetic acid: Another naphthalene derivative with an acetic acid moiety, used as a plant growth regulator.
Uniqueness: 2-(Trifluoromethoxy)naphthalene-3-acetic acid is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring, which confer distinct chemical properties and reactivity. Its enhanced lipophilicity and metabolic stability make it particularly valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H9F3O3 |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
InChI Key |
CWEQPDMFKIKACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)





![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)


![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)

